molecular formula C6H11NO2 B1403451 Di(oxetan-3-yl)amine CAS No. 1057682-66-2

Di(oxetan-3-yl)amine

Cat. No.: B1403451
CAS No.: 1057682-66-2
M. Wt: 129.16 g/mol
InChI Key: FVMLCWCGBGGOLK-UHFFFAOYSA-N
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Description

Di(oxetan-3-yl)amine: is a compound featuring two oxetane rings attached to an amine group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of oxetane rings in this compound imparts distinct characteristics, making it an interesting subject for scientific research and industrial applications.

Mechanism of Action

Target of Action

Di(oxetan-3-yl)amine is primarily used in the synthesis of medium-sized heterocycles . The primary targets of this compound are N-aryl oxetan-3-amines . These amines play a crucial role in the formation of medium-sized heterocycles, which are prominent in synthetic chemistry .

Mode of Action

The compound interacts with its targets through a process that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of medium-sized heterocycles . The compound’s interaction with N-aryl oxetan-3-amines and subsequent allylic amination and ring-opening of oxetanes leads to the formation of these heterocycles . The downstream effects of this pathway include the creation of 7–8 membered heterocycles .

Pharmacokinetics

Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are known to be more metabolically stable and lipophilicity neutral . Oxetanes also reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The primary result of this compound’s action is the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields . The formation of these heterocycles is crucial in synthetic chemistry .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the allylic amination and ring-opening of oxetanes require the presence of zwitterionic π-allylpalladium . Additionally, the formation of medium-sized heterocycles is achieved by employing different types of zwitterionic π-allylpalladium species .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.

    Aza-Michael Addition: Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates.

Industrial Production Methods: Industrial production of di(oxetan-3-yl)amine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Di(oxetan-3-yl)amine can undergo oxidation reactions, leading to the formation of oxetane derivatives with various functional groups.

    Reduction: Reduction reactions can convert oxetane rings into more stable structures.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction Products: More stable, reduced forms of oxetane rings.

    Substitution Products: Oxetane derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Di(oxetan-3-yl)amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. The oxetane ring’s stability and reactivity make it a valuable scaffold for designing biologically active compounds .

Medicine: Oxetane-containing compounds, including this compound derivatives, are explored for their potential therapeutic applications. They are investigated for their ability to modulate biological pathways and target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Comparison with Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: The parent compound of di(oxetan-3-yl)amine, featuring a single oxetane ring.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness: this compound is unique due to the presence of two oxetane rings attached to an amine group. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N-(oxetan-3-yl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLCWCGBGGOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-66-2
Record name Di(oxetan-3-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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